6-Aminopyridin-3-ol hydrobromide
Overview
Description
6-Aminopyridin-3-ol hydrobromide is a chemical compound with the molecular formula C5H7BrN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the sixth position and a hydroxyl group at the third position on the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 6-Aminopyridin-3-ol hydrobromide is the phosphoinositide-3-kinase (PI3K)/Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound interacts with its targets by inhibiting the PI3K/Akt pathway . This inhibition results in the suppression of angiogenesis induced by VEGF and serotonin . The compound’s interaction with its targets leads to significant changes in cellular processes, particularly those related to inflammation and angiogenesis .
Biochemical Pathways
The affected pathway is the PI3K/Akt pathway, which is involved in both VEGF and serotonin signaling . Downstream effects of this pathway’s inhibition include reduced angiogenesis and suppressed intestinal inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis and suppression of intestinal inflammation . This results in the alleviation of conditions such as inflammatory bowel disease (IBD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Aminopyridin-3-ol hydrobromide involves the reaction of 6-aminopyridin-3-ol with hydrobromic acid. The reaction typically takes place in an aqueous medium, where the hydrobromic acid acts as both a reactant and a solvent. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridin-3-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the amino group may produce primary or secondary amines .
Scientific Research Applications
6-Aminopyridin-3-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridin-3-ol: Similar to 6-Aminopyridin-3-ol hydrobromide but without the hydrobromide component.
3-Aminopyridin-2-ol: Another pyridine derivative with an amino group at the third position and a hydroxyl group at the second position.
6-Amino-2,4,5-trimethylpyridin-3-ol: A derivative with additional methyl groups on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity and potential biological activity .
Properties
IUPAC Name |
6-aminopyridin-3-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.BrH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLBTWHWLQVYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735685 | |
Record name | 6-Aminopyridin-3-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330473-75-1 | |
Record name | 6-Aminopyridin-3-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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